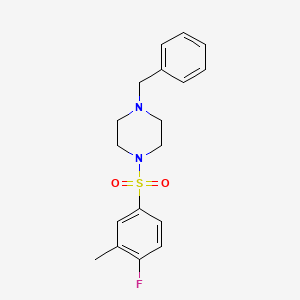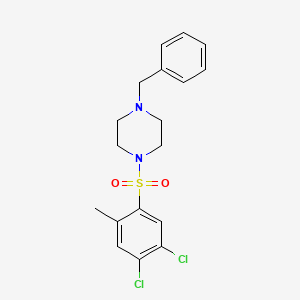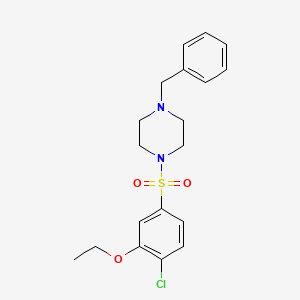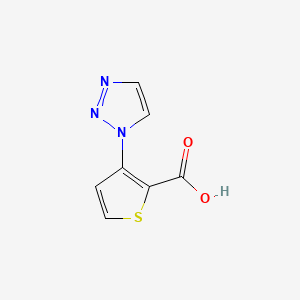
2OH-Bnpp1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2OH-BNPP1 is an inhibitor of BUB1 kinase, a Ser/Thr kinase, used for the treatment of cancer .
Synthesis Analysis
Inhibitors of the Bub1 spindle assembly checkpoint kinase were synthesized and compared with 2OH-BNPP1 . The synthesis started with the formation of Weinreb amide from acyl chloride. Subsequent reaction of Weinreb amide with ethylmagnesium bromide generated cyclopropyl ethyl ketone, which was then used to deliver 1,3-dicarbonyl. The pyrazole core was then formed using a Knorr reaction. Subsequent alkylation of the pyrazole core with benzyl bromide gave ester and functional group interconversion delivered amidine. After the construction of the pyrimidine ring, cyclopropylbenzylpyrazole was obtained by Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular formula of 2OH-Bnpp1 is C16H19N5O . The molecular weight is 297.35 g/mol .Chemical Reactions Analysis
2OH-BNPP1 is an inhibitor of BUB1 kinase, a Ser/Thr kinase, used for the treatment of cancer . It has been found to be unselective for Bub1 and able to inhibit multiple other kinases at IC 50 s of 30–100 nmol l −1 .Physical And Chemical Properties Analysis
The molecular weight of 2OH-Bnpp1 is 297.35 g/mol. The molecular formula is C16H19N5O .Wissenschaftliche Forschungsanwendungen
Role in Inhibiting Bub1 Spindle Assembly Checkpoint Kinase
“2OH-Bnpp1” has been studied as a potential inhibitor of the Bub1 spindle assembly checkpoint kinase. Bub1 is a serine/threonine kinase that plays a central role in mitotic chromosome alignment and the spindle assembly checkpoint (SAC). However, its exact role remains controversial .
In a study, two potential Bub1 inhibitors, “2OH-BNPPI” and “BAY-320”, were evaluated. Both were confirmed to inhibit Bub1 in vitro. However, in cell-based assays, “2OH-BNPP1” was not as effective as “BAY-320” at the concentrations tested .
The study concluded that while “BAY-320” can inhibit Bub1 in cells, “2OH-BNPP1” may not be an effective Bub1 inhibitor in cellulo . This highlights the need for improved Bub1 inhibitors.
Application in Bladder Cancer Research
“2OH-Bnpp1” has been used in bladder cancer research. The study found that Bub1 kinase drives the progression and proliferation of bladder cancer (BCa) by regulating the transcriptional activation of STAT3 signaling .
In this study, a pharmacological inhibitor of Bub1, “2OH-BNPP1”, was able to significantly inhibit the growth of BCa cell xenografts . This suggests that “2OH-BNPP1” could be a potential therapeutic target in BCa treatment .
Safety And Hazards
The safety data sheet for 2OH-BNPP1 indicates that it is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and possible risk of harm to unborn child .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-16(2,3)21-15-13(14(17)18-9-19-15)11(20-21)8-10-6-4-5-7-12(10)22/h4-7,9,22H,8H2,1-3H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLCFWPPMNPMOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2OH-Bnpp1 | |
Q & A
Q1: What is the mechanism of action of 2OH-BNPP1?
A1: 2OH-BNPP1 is a small molecule inhibitor that targets the kinase activity of Budding Uninhibited by Benzimidazoles-1 (BUB1) [, ]. While the precise binding site and mechanism remain to be fully elucidated, studies suggest that 2OH-BNPP1 directly inhibits BUB1's ability to phosphorylate its substrates, including Histone 2A and components of the TGF-β signaling pathway [, , ]. This inhibition leads to downstream effects on chromosome alignment, cell cycle progression, and TGF-β signaling [, , ].
Q2: How effective is 2OH-BNPP1 at inhibiting BUB1 in cells?
A2: Research suggests that the effectiveness of 2OH-BNPP1 as a BUB1 inhibitor in vivo might be limited. While it displays in vitro inhibition of BUB1, studies utilizing a cell-based assay designed to specifically measure BUB1 inhibition showed that 2OH-BNPP1 failed to inhibit the ectopic H2ApT120 signal generated by the BUB1 kinase region []. Additionally, 2OH-BNPP1 was unable to inhibit endogenous Bub1-mediated Sgo1 localization []. These findings suggest that 2OH-BNPP1 may not effectively inhibit BUB1 in a cellular context.
Q3: What is the impact of 2OH-BNPP1 on the TGF-β signaling pathway?
A4: 2OH-BNPP1 has been shown to inhibit TGF-β signaling in several studies [, , ]. Research suggests that BUB1 interacts with TGF-β receptor subunits, promoting their heterodimerization and downstream signaling []. By inhibiting BUB1's kinase activity, 2OH-BNPP1 disrupts this interaction, leading to reduced SMAD2/3 phosphorylation, impaired TGF-β-mediated transcription, and ultimately, suppression of TGF-β-driven cellular responses like epithelial-mesenchymal transition (EMT) and cell migration [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)




![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)
![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)